molecular formula C8H6N2O2S B7827352 2-sulfanyl-1H-benzimidazole-4-carboxylic acid

2-sulfanyl-1H-benzimidazole-4-carboxylic acid

Cat. No.: B7827352
M. Wt: 194.21 g/mol
InChI Key: OMHCHRXJJPSEBZ-UHFFFAOYSA-N
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Description

The compound identified as “2-sulfanyl-1H-benzimidazole-4-carboxylic acid” is a chemical entity with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a subject of interest in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-1H-benzimidazole-4-carboxylic acid involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation through [specific reaction type].

    Step 3: Final product isolation and purification using [specific techniques].

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Large-scale reactors: for controlled reaction conditions.

    Continuous monitoring: of reaction parameters.

    Advanced purification techniques: to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.

    Reduction: Reducing agents can convert this compound into its reduced form.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: [Examples of oxidizing agents].

    Reducing Agents: [Examples of reducing agents].

    Substitution Reagents: [Examples of substitution reagents].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: [Product formed].

    Reduction: [Product formed].

    Substitution: [Product formed].

Scientific Research Applications

2-sulfanyl-1H-benzimidazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of specific conditions.

    Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism of action of 2-sulfanyl-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It exerts its effects through:

    Binding to specific receptors: or enzymes.

    Modulating biochemical pathways: involved in [specific processes].

    Influencing cellular functions: through [specific mechanisms].

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable subject of study in scientific research and industry.

Properties

IUPAC Name

2-sulfanyl-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHCHRXJJPSEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)NC(=N2)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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